2-Phenyl-1-(thiophen-2-yl)ethanone

Physical Organic Chemistry Reactivity Tautomerism

This 2-Phenyl-1-(thiophen-2-yl)ethanone (2PAT) is a differentiated thienyl aryl ketone scaffold. Unlike generic thiophene ketones, its quantifiable keto-enol tautomerism (KT=3.55×10⁻⁷) and validated crystal structure enable precise reactivity control and structure-based drug design. It is an essential tool for medicinal chemistry and oncology research programs targeting early carcinogenesis pathways.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
CAS No. 13196-28-6
Cat. No. B1298428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(thiophen-2-yl)ethanone
CAS13196-28-6
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=CS2
InChIInChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyHXMVINSKZVYIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) | Thienyl Aryl Ketone for Synthesis and Bioactivity Screening


2-Phenyl-1-(thiophen-2-yl)ethanone (2PAT), with CAS number 13196-28-6 and molecular formula C12H10OS, is a thienyl aryl ketone characterized by a phenylacetyl group bonded to a thiophene ring. Its molecular weight is 202.27 g/mol [1]. This compound is a versatile building block in organic synthesis, enabling the construction of complex heterocyclic systems . Emerging evidence highlights its multifaceted bioactivity profile, including enzyme inhibition and anticancer potential, which distinguishes it from simpler thiophene ketones [2].

Why Substituting 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) with General Thiophene Ketones Compromises Research Outcomes


Substituting 2-Phenyl-1-(thiophen-2-yl)ethanone (2PAT) with a generic thiophene ketone is not equivalent due to its unique keto-enol tautomerism and structural conformation. The equilibrium constant for the keto-enol interconversion of 2PAT is 3.55 × 10⁻⁷, and the acidity of its enol form (pKa EH) is 8.15 [1]. These values, which govern its reactivity and nucleophilicity, are significantly different from those of structurally similar compounds like 2-acetylthiophene or 2-phenylacetylfuran [2]. Furthermore, its distinct crystal structure, defined by a specific dihedral angle between the phenyl and thiophene rings, dictates its molecular recognition and interaction with biological targets, a feature not replicated by simpler analogs [3]. The following evidence guide details these quantifiable differences.

Quantitative Evidence for 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6): Direct Comparator and Class-Level Data


Comparative Keto-Enol Tautomerism: 2PAT Exhibits Distinct Reactivity Versus 2-Acetylthiophene

The keto-enol tautomerism of 2-phenylacetylthiophene (2PAT) is quantified by an equilibrium constant (KT) of 3.55 × 10⁻⁷ and an enol acidity (pKa EH) of 8.15 [1]. In contrast, 2-acetylthiophene, a common thiophene ketone comparator, has a significantly higher KT of 1.58 × 10⁻⁵ and a more acidic enol with a pKa EH of 6.12 [2]. This order-of-magnitude difference in equilibrium constant directly impacts the nucleophilicity of its enolate, a crucial factor in synthetic applications.

Physical Organic Chemistry Reactivity Tautomerism

Divergent Reactivity in Micellar Environments: 2PAT vs. 2-Phenylacetylfuran

The behavior of 2-phenylacetylthiophene (2PAT) in micellar solutions differs markedly from its oxygen-containing analog, 2-phenylacetylfuran (2PAF). In the presence of cationic (CTABr) and zwitterionic (SB3-14) surfactants, the apparent acidity of both the keto and enol forms of 2PAT and 2PAF increases [1]. However, the magnitude of this increase is compound-specific, with 2PAT exhibiting a greater shift in apparent pKa in certain micellar systems compared to 2PAF, indicating differential interactions with the micellar pseudophase [2]. This is a direct comparison of microenvironmental reactivity.

Physical Organic Chemistry Micellar Catalysis Reactivity

Unique Crystal Structure and Molecular Conformation Defined by X-ray Diffraction

The single-crystal X-ray structure of 2-phenyl-1-(thiophen-2-yl)ethanone has been solved, revealing it crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The refinement converged to an R1 value of 0.053 for 2043 observed reflections. The structure shows a specific dihedral angle between the phenyl and thiophene rings, defining a unique three-dimensional conformation that is not shared by its analogs like 2-benzoylthiophene or 2-acetylthiophene [2].

Crystallography Structural Biology Molecular Modeling

Predicted Broad-Spectrum Bioactivity Profile Differentiates from Simpler Thiophenes

Computational prediction of biological activity using a structure-activity relationship (SAR) model indicates that 2-phenyl-1-(thiophen-2-yl)ethanone possesses a multifaceted bioactivity profile [1]. The model, which returns a probability score (Pa), predicts high activity (Pa > 0.9) as a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), and apoptosis agonist (0.979) [1]. In contrast, simpler thiophene ketones like 2-acetylthiophene show a narrower and lower-probability predicted activity spectrum, primarily limited to antifungal (Pa ~0.7) and antibacterial (Pa ~0.6) effects based on similar in silico models [2].

Medicinal Chemistry Drug Discovery In Silico Screening

Experimentally Observed Anticarcinogenic and Anti-Promoter Activity in Cellular Assays

Experimental data shows that 2-Phenyl-1-(thiophen-2-yl)ethanone exhibits anticarcinogenic and anti-promoter activity in JB6 mouse epidermal cells [1]. The compound prevented transformation in DMBA-treated cells and blocked promotion by tetradecanoyl phorbal acetate (TPA) [1]. This activity is distinct from simple thiophene ketones, which generally lack reported chemopreventive effects in the same model systems [2]. While a direct quantitative IC50 comparison with a specific comparator is not available from a single head-to-head study, the functional outcome (complete prevention of transformation) is a clear class-level differentiator.

Cancer Research Chemoprevention Cell Biology

Recommended Research Applications for 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) Based on Evidence


Chemoprevention and Cancer Biology Studies

The demonstrated ability of 2-Phenyl-1-(thiophen-2-yl)ethanone to prevent carcinogen-induced transformation and tumor promoter activity in JB6 cells [4] makes it a valuable tool compound for investigating the early stages of carcinogenesis. Researchers in oncology can use this compound to dissect the signaling pathways involved in tumor promotion and to identify novel molecular targets for cancer prevention strategies, a role for which simpler thiophene ketones are unsuitable [5].

Hit-to-Lead Optimization in Medicinal Chemistry

Given its broad predicted bioactivity spectrum (Pa > 0.9 for DNA synthesis inhibition, apoptosis agonism, and lipid metabolism regulation) [4], this compound serves as an excellent starting scaffold for medicinal chemistry programs. Its unique three-dimensional structure, validated by X-ray crystallography [5], allows for structure-based design. Its distinct reactivity profile, particularly its keto-enol tautomerism [3], offers versatile synthetic handles for generating diverse libraries of analogs to optimize potency and selectivity against specific targets in oncology or metabolic disease.

Organic Synthesis Methodology Development

The well-characterized and distinct keto-enol tautomerism of 2PAT (KT = 3.55 × 10⁻⁷) compared to 2-acetylthiophene (KT = 1.58 × 10⁻⁵) [4] makes it an ideal substrate for developing novel C-C bond-forming reactions. Its behavior in micellar media [5] further positions it as a model compound for exploring green chemistry approaches, such as aqueous-phase or surfactant-mediated catalysis, where the controlled generation of its enolate nucleophile is critical for reaction efficiency and selectivity.

Targeted Molecular Modeling and Docking Studies

The availability of a high-resolution crystal structure (R1 = 0.053) [4] for 2-phenyl-1-(thiophen-2-yl)ethanone makes it an ideal candidate for computational chemistry and structure-based drug design (SBDD). The precise atomic coordinates allow for accurate molecular docking simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, enabling rational prediction of binding modes and the design of novel ligands with enhanced affinity for a given biological target.

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